Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate
Overview
Description
Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1315368-95-6 . It has a molecular weight of 285.32 . The IUPAC name for this compound is benzyl 3-[(methylsulfonyl)oxy]-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate is 1S/C12H15NO5S/c1-19(15,16)18-11-7-13(8-11)12(14)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate is an oil at room temperature . It has a melting point of 51-52 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Ring Expansion in Organic Synthesis
Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate is utilized in organic synthesis, specifically in the ring expansion of azetidines to form pyrrolidines. This transformation involves rearrangement processes that incorporate various nucleophiles, leading to stereospecifically substituted pyrrolidines. The reaction mechanism suggests the formation of an intermediate bicyclic aziridinium ion, which opens regioselectively at the bridgehead carbon atom (Durrat et al., 2008).
Polymerization Studies
In polymer chemistry, this compound has been studied for its role in activated monomer polymerization. When treated with potassium(azetidin-1-ylsulfonyl) methanide, it undergoes spontaneous anionic ring-opening polymerization at room temperature. This leads to the formation of polymers with sulfonyl groups incorporated into the polymer backbone, which is a deviation from traditional polyamide structures (Reisman et al., 2020).
Synthesis of Pyrrolidines from Azetidines
In another application, stereodefined α-hydroxyalkyl azetidines, when chlorinated or transformed into methanesulfonyloxymethyl derivatives, undergo a rearrangement to form 3-chloro or 3-methanesulfonyloxy pyrrolidines. This process is influenced by various factors, including the nature of the migrating group and the stereochemistry of the starting material (Couty et al., 2003).
Use in Medicinal Chemistry
In medicinal chemistry, benzyl sulfonamides, including Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate, have shown increased potency in certain biological assays. Their applications in the development of therapeutics, such as antithrombotic agents, highlight their importance in drug discovery (Bach et al., 2013).
Chemical Synthesis and Catalysis
This compound also finds use in chemical synthesis and catalysis. It has been involved in manganese dioxide-methanesulfonic acid promoted direct alkylation reactions and in catalyzing one-pot synthesis processes, demonstrating its versatility in facilitating various chemical transformations (Liu et al., 2013).
Synthesis of Novel Chemical Structures
Furthermore, it is used in the synthesis of novel chemical structures like isomeric analogs of dl-proline, demonstrating its utility in expanding the diversity of available chemical entities for further study and application (Soriano et al., 1980).
properties
IUPAC Name |
benzyl 3-methylsulfonyloxyazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-19(15,16)18-11-7-13(8-11)12(14)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKMKJYTJCYXTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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